1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a synthetic small molecule characterized by a piperidin-4-amine core functionalized with a sulfonyl-linked 3,5-dimethylisoxazole moiety and a hydrochloride counterion. The compound’s structure combines a nitrogen-rich heterocycle (piperidine) with an isoxazole sulfonate group, which confers unique electronic and steric properties. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological and biochemical studies. Notably, this compound has been listed in catalogs as a primary amine derivative but is currently marked as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYBDAIHYQMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Procedure
2.1 Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
- The sulfonyl chloride derivative is synthesized by sulfochlorination of 3,5-dimethylisoxazole.
- The methyl groups at positions 3 and 5 increase electron density on the isoxazole ring, enhancing sulfochlorination at position 4.
- Sulfochlorination is typically carried out using chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid overreaction.
2.2 Sulfonylation of Piperidin-4-amine
- Piperidin-4-amine is reacted with the prepared sulfonyl chloride in an aprotic solvent such as dichloromethane or acetonitrile.
- A base such as triethylamine or pyridine is used to scavenge the released HCl.
- Reaction conditions are mild, often at room temperature or slightly elevated temperatures.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
2.3 Formation of Hydrochloride Salt
- The free sulfonamide base is treated with hydrochloric acid in an organic solvent like ethyl acetate or directly in aqueous media.
- This step precipitates the hydrochloride salt, which is isolated by filtration.
- The salt form improves compound handling, storage stability, and solubility for biological assays.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfochlorination | 3,5-Dimethylisoxazole + Chlorosulfonic acid | Controlled temperature, inert atmosphere |
| Sulfonylation | Piperidin-4-amine + 3,5-dimethylisoxazole-4-sulfonyl chloride + Base (pyridine or triethylamine) in DCM or MeCN | Room temperature, overnight reaction |
| Salt formation | HCl in EtOAc or aqueous solution | Precipitation of hydrochloride salt |
| Purification | Recrystallization or column chromatography | Ensures ≥95% purity |
Analytical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
^1H NMR and ^13C NMR confirm the presence of characteristic protons and carbons of the isoxazole ring, sulfonyl group, and piperidine moiety. Signals for methyl groups on the isoxazole ring and the sulfonamide NH are diagnostic.Mass Spectrometry (MS):
High-resolution MS confirms molecular weight consistent with the sulfonylated piperidin-4-amine.Infrared (IR) Spectroscopy:
Sulfonyl S=O stretches typically appear near 1350 cm⁻¹; amine NH and hydrochloride salt formation can be inferred from characteristic N-H stretches.X-ray Crystallography (if available):
Provides unambiguous three-dimensional structure confirmation.
Research Findings and Optimization Notes
- The electron-donating methyl groups on the isoxazole ring facilitate selective sulfochlorination at the 4-position, improving yield and regioselectivity.
- Use of dry solvents and anhydrous conditions during sulfonylation prevents hydrolysis of sulfonyl chloride.
- Pyridine is preferred as a base due to its dual role as acid scavenger and mild nucleophilic catalyst.
- Hydrochloride salt formation is critical for enhancing compound stability and solubility for pharmacological evaluation.
Summary Table: Preparation Methods Comparison
| Parameter | Method Description | Advantages | Disadvantages |
|---|---|---|---|
| Sulfochlorination | Chlorosulfonic acid on 3,5-dimethylisoxazole | High regioselectivity | Requires careful temperature control |
| Sulfonylation base | Pyridine or triethylamine | Efficient HCl scavenging | Pyridine odor, toxicity concerns |
| Solvent | Dichloromethane or acetonitrile | Good solubility for reactants | DCM is volatile and toxic |
| Salt formation | HCl in EtOAc or aqueous medium | Improves solubility and stability | Requires careful pH control |
| Purification | Recrystallization/column chromatography | High purity achievable | Time-consuming |
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group in the piperidine ring undergoes protonation/deprotonation under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Deprotonation | NaOH, KOH (aqueous or alcoholic) | Free amine released from hydrochloride salt; forms water-soluble ionic species | |
| Protonation | HCl, H₂SO₄ (acidic media) | Stabilization of the amine as a hydrochloride salt; enhanced solubility |
Notes :
-
The hydrochloride salt form improves stability and solubility in polar solvents.
-
Deprotonation is critical for subsequent nucleophilic reactions involving the free amine.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitution due to the electrophilic sulfur atom.
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Substitution at the sulfonamide sulfur; formation of alkylated sulfonamides | |
| Acylation | Acetyl chloride, anhydrides | Acetylated derivatives; modifies solubility and biological activity |
Key Observations :
-
Reactions often require catalysts like DMAP or bases (e.g., triethylamine) to activate the nucleophile.
-
Steric hindrance from the 3,5-dimethylisoxazole group may slow substitution kinetics.
Hydrolysis Reactions
The sulfonamide bond (S–N) is susceptible to hydrolysis under extreme pH conditions.
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, H₂SO₄ (reflux) | Cleavage to 3,5-dimethylisoxazole-4-sulfonic acid and piperidin-4-amine | |
| Basic Hydrolysis | NaOH (aqueous, 100°C) | Degradation into sulfonate salts and free amine |
Stability Data :
-
The compound is stable under physiological pH (6–8) but degrades rapidly in strongly acidic/basic environments.
Coupling Reactions
The free amine (after deprotonation) engages in coupling to form amides or ureas.
Example :
-
Reaction with 2-(3,5-dimethylisoxazol-4-yl)acetic acid (via EDC/HOBt) yields bis-isoxazole conjugates .
Electrophilic Aromatic Substitution
The isoxazole ring undergoes limited electrophilic substitution due to electron-donating methyl groups.
Notes :
Oxidation and Reduction
The amine and sulfonamide groups are redox-active.
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂O₂ (acidic) | Conversion to nitroso or nitro derivatives | |
| Sulfonamide Reduction | LiAlH₄, NaBH₄ | Reduction of S=O bonds to thioether; rare due to sulfonamide stability |
Challenges :
-
Over-oxidation of the amine can lead to byproducts like N-oxides.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. It may also interfere with cellular processes such as DNA damage repair, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive molecules, particularly those containing sulfonamide or piperidine/isoxazole frameworks. Below is a comparative analysis:
Functional Analogues
- Sulfonamide-containing compounds : The sulfonyl group in this compound is critical for hydrogen bonding and target engagement, akin to sulfonamide antibiotics (e.g., sulfamethoxazole). However, its isoxazole ring introduces steric bulk distinct from simpler aryl sulfonamides.
- Piperidine derivatives : Piperidin-4-amine scaffolds are common in CNS-targeting drugs (e.g., donepezil). The hydrochloride salt here improves bioavailability compared to freebase analogs but may limit blood-brain barrier penetration due to increased polarity.
Research Findings and Data
Physicochemical Properties
Biological Activity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, also known by its CAS number 1820734-50-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18ClN3O3S
- Molecular Weight : 295.79 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group linked to a dimethylisoxazole moiety.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological targets. Notably, it has shown promise in the following areas:
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Enzyme Inhibition :
- In studies conducted by the Vanderbilt Screening Center for GPCRs, Ion Channels, and Transporters, the compound exhibited significant inhibitory effects on specific enzymes with varying EC50 values:
-
Pharmacological Mechanisms :
- The compound's activity is believed to be mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.
Research Findings
Several studies have highlighted the efficacy and mechanisms of this compound:
Case Study: Inhibition of SLC12A5
A detailed investigation into the inhibition of SLC12A5 revealed:
- Methodology : High-throughput screening assays were employed to determine the binding affinity and inhibitory concentration.
- Results : The compound demonstrated a competitive inhibition profile, suggesting that it binds effectively to the active site of the transporter .
Comparative Analysis of Biological Activity
| Target | EC50 (µM) | Assay Provider |
|---|---|---|
| SLC12A5 | 7.58 | Vanderbilt University |
| SLC12A5 | 23.1 | Vanderbilt University |
| Corticotropin-Releasing Factor-Binding Protein | >53 | Sanford-Burnham Medical Research Institute |
Q & A
Q. How should researchers integrate heterogeneous catalysis to improve sustainability in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
